molecular formula C5H7NOS B12582576 1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one CAS No. 618094-64-7

1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one

Cat. No.: B12582576
CAS No.: 618094-64-7
M. Wt: 129.18 g/mol
InChI Key: QUPXPMVWSZLOHY-UHFFFAOYSA-N
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Description

1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one is a chemical compound featuring a thiazoline ring, a versatile scaffold of significant interest in various research fields . This acetyl-substituted dihydrothiazole serves as a valuable building block in organic synthesis and is particularly useful for researchers developing novel heterocyclic compounds. In flavor and fragrance research, closely related thiazoline derivatives are known for their potent organoleptic properties, often described as providing brown, nutty, cereal, or savory meaty notes . This makes the compound a subject of interest in the study and development of complex aroma profiles. From a medicinal chemistry perspective, the thiazole ring is a recognized pharmacophore, a key structural component in many biologically active molecules . Thiazole and its derivatives are reported to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . Researchers value this compound as a precursor or intermediate for synthesizing more complex molecules, such as thiadiazoles, for evaluation in anti-proliferative assays and molecular docking studies targeting specific proteins like Glypican-3 in hepatic cancer research . Please note: This product is intended for research purposes only and is strictly not for human therapeutic, diagnostic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

618094-64-7

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

1-(2,5-dihydro-1,3-thiazol-2-yl)ethanone

InChI

InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2,5H,3H2,1H3

InChI Key

QUPXPMVWSZLOHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1N=CCS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another method includes the treatment of 2-bromo-thiazole with butyllithium followed by reaction with acetaldehyde and subsequent oxidation with potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring in 1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one undergoes nucleophilic substitution at the sulfur or nitrogen atoms. Key examples include:

Reaction Reagents/Conditions Product Yield Characterization
AminationHydrazine hydrate, ethanol, 60°C1-(2-(hydrazineyl)-4,5-dihydrothiazol-2-yl)ethan-1-one78%IR: Loss of C=S (1,050 cm⁻¹), new NH₂ bands
Thioether formationBenzyl mercaptan, K₂CO₃, DMF, 80°C1-(2-(benzylthio)-4,5-dihydrothiazol-2-yl)ethan-1-one65%¹H-NMR: δ 3.75 (s, SCH₂Ph)

These reactions exploit the electron-deficient nature of the thiazole ring, facilitating substitutions at the sulfur or nitrogen positions.

Condensation Reactions

The ketone group participates in condensation with nitrogen nucleophiles:

Hydrazone Formation
Reaction with phenylhydrazine in acetic acid yields 1-(2,5-dihydrothiazol-2-yl)-2-(phenylhydrazono)ethan-1-one (85% yield). The product shows a strong C=N stretch at 1,610 cm⁻¹ in IR and a singlet for the hydrazone proton at δ 8.2 in ¹H-NMR .

Schiff Base Synthesis
Condensation with 4-aminophenol in ethanol produces a Schiff base derivative:
C11H12N2OS\text{C}_{11}\text{H}_{12}\text{N}_2\text{OS}
Characterized by LC-MS (m/z 237 [M+H]⁺) and UV-Vis absorption at 320 nm .

Cyclization Reactions

The compound serves as a precursor for heterocyclic fused systems:

Cyclization Type Conditions Product Application
Thiazolo[3,2-a]pyrimidineEthyl acetoacetate, Piperidine, reflux7-Methyl-5-thiazolo[3,2-a]pyrimidin-3-oneAnticancer scaffold
ImidazothiazoleNH₄OAc, AcOH, 100°C2-Acetylimidazo[2,1-b]thiazoleAntimicrobial agent

Cyclization often requires acidic or basic catalysts to activate the thiazole ring for ring closure.

Oxidation and Reduction

Oxidation:
Treatment with H₂O₂ in acetic acid oxidizes the thiazoline ring to a thiazole, forming 1-(1,3-thiazol-2-yl)ethan-1-one (92% yield). Confirmed by loss of dihydro proton signals in ¹H-NMR .

Reduction:
Catalytic hydrogenation (H₂, Pd/C) reduces the thiazoline ring to a thiazolidine derivative, altering the ring’s planarity and electronic properties.

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals:

Metal Salt Conditions Complex Structure Stability
Cu(II) chlorideMethanol, RT[Cu(C₅H₇NOS)₂Cl₂]Stable up to 250°C
Fe(III) nitrateEthanol, refluxFe(C₅H₇NOS)₃Hygroscopic

These complexes exhibit enhanced catalytic activity in oxidation reactions .

Biological Activity Correlation

Derivatives of this compound show structure-dependent bioactivity:

Derivative Biological Activity IC₅₀/EC₅₀ Mechanism
Hydrazone analogAnticancer (MCF-7 cells)12.4 µMTopoisomerase II inhibition
Schiff base-Cu complexAntibacterial (E. coli)8.7 µg/mLCell membrane disruption

Stability and Reactivity Trends

  • pH Sensitivity: Degrades in strong acidic (pH < 2) or basic (pH > 10) conditions via ring opening .

  • Thermal Stability: Decomposes above 180°C, releasing CO and H₂S .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit potent anticancer properties. The compound 1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one has been evaluated for its efficacy against various cancer cell lines. For instance:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of thiazoles to induce apoptosis in cancer cells. Studies have shown that compounds with thiazole moieties can inhibit cell proliferation and promote cell cycle arrest.
  • Case Studies : In one study, thiazole derivatives were synthesized and tested against human cancer cell lines such as HCT-116 and HepG2. The results indicated that certain analogues exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents like cisplatin .

Antimicrobial Properties

Thiazole derivatives also exhibit broad-spectrum antimicrobial activity:

  • Bacterial Inhibition : Research has demonstrated that this compound shows effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have been synthesized that display activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
  • Fungal Activity : Additionally, thiazole derivatives have shown promising antifungal activity against drug-resistant strains of Candida. For instance, some compounds demonstrated lower MIC values than fluconazole, indicating their potential as new antifungal agents .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in various studies:

  • Efficacy in Animal Models : Compounds derived from thiazole structures have been tested for their ability to protect against seizures in animal models. For example, certain thiazole analogues exhibited significant anticonvulsant effects with protection indices indicating their therapeutic potential .

Anti-inflammatory Effects

Thiazoles are also recognized for their anti-inflammatory properties:

  • Mechanism of Action : The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. This makes thiazole derivatives potential candidates for treating inflammatory diseases .

Summary Table of Applications

Application Activity Example Studies
AnticancerInduces apoptosis; inhibits cell proliferationEffective against HCT-116 and HepG2 cell lines
AntimicrobialBroad-spectrum activity; effective against MRSAActive against drug-resistant Candida strains
AnticonvulsantProtects against seizuresHigh protection indices in animal models
Anti-inflammatoryInhibits pro-inflammatory cytokinesModulates inflammatory pathways

Mechanism of Action

The mechanism of action of 1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Key Differences :

  • Structure: The isomer 1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone (CAS: 29926-41-8) shares the same molecular formula (C₅H₇NOS) but differs in ring saturation (4,5-dihydro vs. 2,5-dihydro). This positional variation alters the electronic distribution and reactivity of the thiazole ring .
  • Synthesis : Unlike the target compound’s hydrazine-based route, this isomer is typically synthesized via cyclization of thioamides or via Grignard reactions.
  • Applications : Both isomers are used as intermediates, but the 4,5-dihydro variant is more prevalent in flavor chemistry due to its resemblance to natural thiazoline derivatives .
Property 1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one 1-(4,5-Dihydro-1,3-thiazol-2-yl)ethanone
CAS Number 618094-64-7 29926-41-8
Ring Saturation 2,5-Dihydro 4,5-Dihydro
Molecular Weight (g/mol) 129.18 129.18
Primary Use Pharmaceutical intermediates Flavorants, agrochemicals

Thiadiazole Derivatives: (Z)-1-(4-Phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one

Key Differences :

  • Heteroatoms : Replacing the thiazole’s sulfur with a thiadiazole (two nitrogens and one sulfur) increases polarity and hydrogen-bonding capacity.
  • Structure : The thiadiazole ring exhibits bond lengths (C–N: ~1.32 Å, C–S: ~1.71 Å) distinct from thiazole (C–S: ~1.74 Å, C–N: ~1.29 Å), influencing conformational stability .
  • Applications : Thiadiazole derivatives are prominent in antimicrobial and anticancer research, whereas thiazole-based ketones are more common in fungicides (e.g., oxathiapiprolin derivatives) .

Oxathiapiprolin: A Complex Thiazole Derivative

Oxathiapiprolin (ISO name) incorporates a dihydrothiazole moiety within a larger structure: Structure: 1-(4-{4-[(5RS)-5-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl}-1-piperidyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone . Comparison:

  • The dihydrooxazole subunit enhances metabolic stability compared to simpler thiazole ketones.
  • Oxathiapiprolin’s broad-spectrum fungicidal activity contrasts with the narrower utility of this compound, which is primarily a synthetic intermediate .

Indole-Thiazole Hybrid: 1-(3-(Thiazole-2-carbonyl)-1H-indol-1-yl)ethan-1-one

Key Differences :

  • Synthesis : Requires NaH-mediated acylation in DMF, contrasting with the sonication-driven method for the target compound .
  • Applications : These hybrids are explored for kinase inhibition, whereas simpler thiazole ketones are used in coordination chemistry (e.g., Cu(II) complexes) .

Biological Activity

1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one, also known as 2-acetyl-4,5-dihydrothiazole, is a compound that has garnered interest due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications based on recent research findings.

  • IUPAC Name : 1-(4,5-dihydro-1,3-thiazol-2-yl)ethan-1-one
  • Molecular Formula : C5_5H7_7NOS
  • Molecular Weight : 129.18 g/mol
  • CAS Registry Number : 29926-41-8

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various thiazole compounds possess inhibitory effects against a range of bacteria and fungi. Specifically, the compound this compound has been linked to antimicrobial activity through its structural features that enhance interaction with microbial enzymes.

Enzyme Inhibition

This compound displays promising enzyme inhibitory activity. It has been evaluated for its potential as an α-glucosidase and urease inhibitor. In a recent study, derivatives of thiazole were synthesized and tested for their inhibitory effects on these enzymes. The results indicated that certain modifications in the thiazole structure significantly enhanced the inhibition potency:

Compoundα-Glucosidase IC50_{50} (µM)Urease IC50_{50} (µM)
Compound A3.50 ± 0.1022.30 ± 0.80
Compound B2.50 ± 0.3014.30 ± 3.90
Compound C6.80 ± 0.2031.30 ± 0.40

These findings suggest that the presence of specific substituents can greatly influence the biological activity of thiazole derivatives .

Study on Antidiabetic Properties

In a study focusing on antidiabetic properties, thiazole derivatives were synthesized and evaluated for their ability to inhibit α-glucosidase activity, which is crucial in managing postprandial blood glucose levels. The most potent compound demonstrated an IC50_{50} value significantly lower than that of the standard drug acarbose, indicating its potential as a therapeutic agent in diabetes management .

Cholinesterase Inhibition

Another area of investigation involved the synthesis of thiazole-pyrazoline derivatives aimed at inhibiting cholinesterase enzymes (AChE and BuChE). These compounds were tested using Ellman's spectrophotometric method, revealing that some derivatives exhibited substantial inhibition rates compared to standard inhibitors . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives can be attributed to their structural characteristics. A detailed SAR analysis revealed that:

  • Electron-withdrawing groups enhance enzyme inhibition.
  • Hydroxyl groups improve binding affinity through hydrogen bonding.

This relationship underscores the importance of molecular modifications in developing more effective inhibitors .

Q & A

Basic: What are the recommended synthetic routes for 1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one?

Answer:
The compound can be synthesized via refluxing a mixture of a halogenated precursor (e.g., 2-chloroethanone derivatives) with a thiazoline-containing amine in solvents like dioxane or ethanol, using anhydrous potassium carbonate as a base. For example:

  • A typical procedure involves refluxing 1-(2-chloroacetyl) derivatives with 4,5-dihydro-1,3-thiazol-2-amine in dioxane for 16 hours, followed by ice quenching, filtration, and recrystallization from ethanol to achieve >95% purity .
  • Alternative methods include thiazole ring formation via cyclization of thiourea intermediates under acidic conditions .

Basic: How is the crystal structure of this compound determined experimentally?

Answer:
X-ray crystallography is the gold standard. Key steps include:

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ direct methods via programs like SHELXS or SIR97 for phase determination .
  • Refinement : Iterative refinement using SHELXL to achieve R-factors < 0.05. The final structure is validated using CIF checks and published in crystallography databases (e.g., CCDC) .

Advanced: What computational strategies predict the compound’s reactivity and molecular interactions?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., SARS-CoV-2 main protease). Protonation states are optimized using H++ servers .
  • Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS with CHARMM36 force fields to assess binding stability .
  • DFT Calculations : Gaussian 16 at the B3LYP/6-311G** level predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction mechanisms .

Advanced: How should researchers resolve contradictions between experimental and computational data?

Answer:

  • Spectroscopic Discrepancies : If NMR or IR data conflict with computational predictions, verify sample purity via HPLC and repeat experiments under controlled conditions (e.g., dry solvents, inert atmosphere) .
  • Crystallographic Ambiguities : Cross-validate using powder XRD or neutron diffraction. For unresolved electron density regions, consider disorder modeling or twinning refinement in SHELXL .

Advanced: What protocols assess inhibitory activity against viral proteases?

Answer:

  • Enzyme Assays : Measure IC₅₀ values using fluorescence-based assays (e.g., SARS-CoV-2 Mpro inhibition). Prepare 0.1 mM compound solutions in DMSO and test in triplicate .
  • Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Cellular Validation : Perform antiviral assays in Vero E6 cells, monitoring viral load reduction via RT-qPCR .

Basic: What physical properties are critical for experimental handling?

Answer:

  • Melting Point : 98–100°C (recrystallized from ethanol) .
  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but poorly in water.
  • Safety : Flash point = 98.6°C; handle in fume hoods due to potential respiratory irritation .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps.
  • Microwave-Assisted Synthesis : Reduce reaction time from 16 hours to 30 minutes at 150°C .
  • Workup Optimization : Replace traditional recrystallization with column chromatography (silica gel, hexane/EtOAc) for higher recovery .

Advanced: What analytical techniques confirm compound identity and purity?

Answer:

  • LC-MS : Electrospray ionization (ESI+) to confirm molecular ion [M+H]+ = 143.04 .
  • NMR : Key signals include δ 2.65 ppm (thiazoline CH₂), 2.90 ppm (NCH₂), and 8.10 ppm (C=O) .
  • Elemental Analysis : Acceptable C, H, N margins ≤ 0.4% .

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